2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one 2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one
Brand Name: Vulcanchem
CAS No.: 3532-74-9
VCID: VC17182048
InChI: InChI=1S/C18H19NO2/c1-17(2,3)19-16(20)14-11-7-8-12-15(14)18(19,21)13-9-5-4-6-10-13/h4-12,21H,1-3H3
SMILES:
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol

2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one

CAS No.: 3532-74-9

Cat. No.: VC17182048

Molecular Formula: C18H19NO2

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one - 3532-74-9

Specification

CAS No. 3532-74-9
Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
IUPAC Name 2-tert-butyl-3-hydroxy-3-phenylisoindol-1-one
Standard InChI InChI=1S/C18H19NO2/c1-17(2,3)19-16(20)14-11-7-8-12-15(14)18(19,21)13-9-5-4-6-10-13/h4-12,21H,1-3H3
Standard InChI Key BSMPNDYUYQHZNX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The isoindolinone core consists of a fused benzene and pyrrolidone ring system. In 2-tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one, the tert-butyl group at position 2 introduces steric bulk, while the 3-hydroxy-3-phenyl moiety creates a stereogenic center. This configuration influences both the compound’s conformational flexibility and electronic properties .

Table 1: Molecular Properties of 2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one

PropertyValue
Molecular FormulaC₁₉H₂₁NO₂
Molecular Weight295.38 g/mol
Exact Mass295.1573 Da
Topological Polar Surface Area40.5 Ų
LogP (Octanol-Water)3.12 (estimated)

The phenyl group at position 3 enhances lipophilicity compared to simpler analogs like 2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one (LogP = 1.87) . This difference underscores the role of aromatic substituents in modulating bioavailability.

Synthetic Pathways and Reaction Behavior

Metalation and Functionalization

Studies on 2-tert-butyl-3-hydroxyisoindolinones reveal divergent reactivity patterns. For example, treatment of 2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one with sec-butyllithium (sec-BuLi) induces metalation at position 7 of the isoindolinone ring, enabling electrophilic substitution . Extending this to the phenyl-substituted analog would likely follow a similar mechanism, with the phenyl group directing metalation to adjacent positions.

Table 2: Comparative Reactivity of Isoindolinone Derivatives

CompoundReaction with sec-BuLiProduct
2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one Metalation at C77-Substituted derivatives
3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one Alkylation at N33-sec-butyl-2-phenyl derivative

Radical-Anionic CH-Amination

A radical-anionic cascade reaction involving t-BuOK and molecular oxygen has been employed to synthesize hydroxyisoindolines from unprotected amides . This method could theoretically be adapted to construct the target compound by introducing phenyl and tert-butyl groups during the cyclization step.

Physicochemical and Spectroscopic Data

Stability and Solubility

The tert-butyl group enhances thermal stability, while the hydroxyl group facilitates hydrogen bonding. Estimated solubility in DMSO is >10 mM based on analogs , though the phenyl group may reduce aqueous solubility.

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band near 3200–3400 cm⁻¹ corresponds to the O–H stretch. The carbonyl (C=O) vibration appears at ~1680 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: The tert-butyl group resonates as a singlet at δ 1.2–1.4 ppm. The C3 hydroxyl proton appears as a broad singlet near δ 5.5 ppm .

    • ¹³C NMR: The carbonyl carbon is observed at δ 170–175 ppm, while aromatic carbons span δ 120–140 ppm .

Challenges and Future Directions

  • Synthesis Optimization: Developing enantioselective routes to access stereochemically pure forms.

  • Biological Screening: Evaluating kinase inhibition or antibacterial activity in vitro.

  • Computational Modeling: Predicting reactivity and binding modes using DFT or molecular docking.

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